molecular formula C17H23F3N2O2 B2908317 Tert-butyl 3-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate CAS No. 916421-14-2

Tert-butyl 3-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate

Cat. No.: B2908317
CAS No.: 916421-14-2
M. Wt: 344.378
InChI Key: RTJJYHPRGIOAQC-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate is a chemical compound with the molecular formula C17H23F3N2O2 and a molecular weight of 344.37 g/mol . This compound is notable for its structural complexity, which includes a piperidine ring substituted with a trifluoromethyl group and an amino group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

The synthesis of tert-butyl 3-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and can be performed at room temperature, making it suitable for large-scale industrial production.

Chemical Reactions Analysis

Tert-butyl 3-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 3-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in the development of biochemical assays and as a probe in molecular biology studies.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Tert-butyl 3-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their specific applications and reactivity profiles.

Properties

IUPAC Name

tert-butyl 3-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O2/c1-16(2,3)24-15(23)22-9-8-13(14(21)10-22)11-4-6-12(7-5-11)17(18,19)20/h4-7,13-14H,8-10,21H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJJYHPRGIOAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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